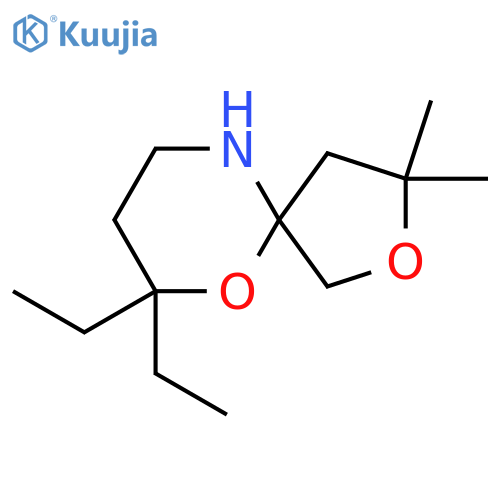Cas no 2167539-00-4 (7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)

2167539-00-4 structure
商品名:7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane
- 7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane
- 2167539-00-4
- EN300-1280247
-
- インチ: 1S/C13H25NO2/c1-5-12(6-2)7-8-14-13(16-12)9-11(3,4)15-10-13/h14H,5-10H2,1-4H3
- InChIKey: XICMVVCJNYCKTN-UHFFFAOYSA-N
- ほほえんだ: O1C(CC)(CC)CCNC21COC(C)(C)C2
計算された属性
- せいみつぶんしりょう: 227.188529040g/mol
- どういたいしつりょう: 227.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 30.5Ų
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1280247-1.0g |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 1g |
$1572.0 | 2023-06-07 | ||
| Enamine | EN300-1280247-1000mg |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 1000mg |
$1572.0 | 2023-10-01 | ||
| Enamine | EN300-1280247-100mg |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 100mg |
$1384.0 | 2023-10-01 | ||
| Enamine | EN300-1280247-10000mg |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 10000mg |
$6758.0 | 2023-10-01 | ||
| Enamine | EN300-1280247-0.5g |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 0.5g |
$1509.0 | 2023-06-07 | ||
| Enamine | EN300-1280247-10.0g |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 10g |
$6758.0 | 2023-06-07 | ||
| Enamine | EN300-1280247-0.25g |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 0.25g |
$1447.0 | 2023-06-07 | ||
| Enamine | EN300-1280247-50mg |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 50mg |
$1320.0 | 2023-10-01 | ||
| Enamine | EN300-1280247-500mg |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 500mg |
$1509.0 | 2023-10-01 | ||
| Enamine | EN300-1280247-2.5g |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 2.5g |
$3080.0 | 2023-06-07 |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
2167539-00-4 (7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane) 関連製品
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 55290-64-7(Dimethipin)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
